molecular formula C9H11NO4 B1424905 6-(2-Methoxyethoxy)pyridine-2-carboxylic acid CAS No. 1248697-20-2

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid

Cat. No.: B1424905
CAS No.: 1248697-20-2
M. Wt: 197.19 g/mol
InChI Key: KTUMITXLYQLVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Agrochemicals: It is used in the development of pesticides and herbicides.

    Dyestuffs: The compound serves as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-2-carboxylic acid: Similar in structure but lacks the methoxyethoxy group.

    6-Hydroxypyridine-2-carboxylic acid: Contains a hydroxyl group instead of a methoxyethoxy group.

    2-Formyl-6-methoxypyridine: Contains a formyl group instead of a carboxylic acid group.

Uniqueness

6-(2-Methoxyethoxy)pyridine-2-carboxylic acid is unique due to the presence of the methoxyethoxy group, which can enhance its solubility and reactivity compared to other similar compounds. This structural feature makes it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

6-(2-methoxyethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-6-14-8-4-2-3-7(10-8)9(11)12/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUMITXLYQLVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(2-Methoxyethoxy)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.